Irreversible Covalent Binding Mechanism Distinguishes PDI-IN-3 from Reversible PDI Inhibitors
PDI-IN-3 (16F16) functions as an irreversible PDI inhibitor via covalent modification of active site vicinal cysteines in the CGHC motif, whereas LOC14, PDI-IN-1, and quercetin-3-rutinoside are reversible inhibitors [1]. In a comparative analysis of synthetic PDI antagonists, PDI-IN-3 is classified as irreversible alongside PACMA-31, RB-11-ca, and phenyl vinyl sulfonate derivatives, while ML359, quercetin-3-rutinoside, and juniferdin are reversible [2]. This mechanistic distinction determines the duration of PDI inhibition and the potential for washout recovery in cell-based assays.
| Evidence Dimension | PDI inhibition reversibility mechanism |
|---|---|
| Target Compound Data | Irreversible (covalent binding to vicinal cysteines in CGHC active site motif) |
| Comparator Or Baseline | LOC14: Reversible (Kd = 62 nM); PDI-IN-1: Reversible (IC50 = 1.7 μM); ML359: Reversible (IC50 = 0.3-0.6 μM); Quercetin-3-rutinoside: Reversible (IC50 = 6 μM) |
| Quantified Difference | Irreversible vs. reversible mechanism; binding kinetics not directly comparable across mechanisms |
| Conditions | Mechanistic classification based on biochemical binding studies and structural characterization [1][2] |
Why This Matters
The irreversible covalent mechanism of PDI-IN-3 provides sustained PDI inhibition independent of equilibrium binding, enabling experimental protocols where washout-resistant target engagement is required.
- [1] Hoffstrom BG, Kaplan A, Letso R, et al. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective. Proc Natl Acad Sci USA. 2015;112(17):E2245-E2252. View Source
- [2] Flaumenhaft R, Furie B, Zwicker JI. Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease. Arterioscler Thromb Vasc Biol. 2015;35(1):16-23. Table 1. View Source
